molecular formula C24H27FN2O4 B565330 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone CAS No. 1071167-49-1

1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone

Cat. No.: B565330
CAS No.: 1071167-49-1
M. Wt: 429.507
InChI Key: XMXHEBAFVSFQEX-BMSJAHLVSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-ring architecture and functional group arrangement. The complete systematic name, this compound, precisely describes the molecular connectivity and isotopic composition. The structural framework consists of a central piperidine ring system that serves as a crucial linking element between the benzoxazole heterocycle and the substituted phenyl ring bearing both propoxy and trideuteriomethoxy substituents.

The molecular formula can be represented as C24H27N2O4 with specific deuterium incorporation, distinguishing it from non-deuterated analogs. The benzoxazole moiety, characterized by the fused benzene and oxazole rings, provides the core pharmacophoric element that defines the compound's potential biological activity profile. The absence of the 6-fluoro substituent, which is present in related compounds such as iloperidone, represents a significant structural modification that may influence both the compound's pharmacological properties and its synthetic accessibility.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the benzoxazole ring system numbered according to established protocols. The piperidine ring, designated as piperidin-1-yl in the name, indicates substitution at the nitrogen atom, while the propoxy linker provides the necessary spacing between the piperidine and phenyl components. The ethanone functional group represents the terminal carbonyl moiety that completes the molecular architecture.

Structural Component Systematic Designation Position in Molecule
Benzoxazole ring 1,2-benzoxazol-3-yl Terminal heterocycle
Piperidine ring piperidin-1-yl Central linker
Propoxy chain propoxy Connecting element
Trideuteriomethoxy trideuteriomethoxy Phenyl substituent
Ethanone group ethanone Terminal carbonyl

Comparative Analysis of Trivial Names in Pharmacological Literature

The pharmacological literature reveals a complex nomenclature landscape for benzoxazole-containing compounds, with various trivial names reflecting different structural modifications and therapeutic applications. While the specific compound under investigation lacks established trivial names due to its specialized nature as a deuterated derivative, its structural relationship to well-characterized pharmaceutical agents provides valuable nomenclature context. The parent compound framework shares significant similarity with iloperidone, an established atypical antipsychotic agent, though the absence of the fluorine substituent and the presence of deuterium labeling creates distinct nomenclature considerations.

Comparative analysis with related compounds demonstrates the systematic approach used in pharmaceutical nomenclature development. Iloperidone, bearing the systematic name 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, serves as the primary structural template for understanding nomenclature patterns in this chemical class. The substitution of the 6-fluoro group with hydrogen and the incorporation of deuterium atoms in the methoxy position represent the key structural modifications that distinguish the target compound from established pharmaceutical entities.

The literature demonstrates that benzoxazole derivatives typically receive trivial names based on their therapeutic classification and structural features. The piperidine-containing compounds in this class often incorporate descriptors reflecting their mechanism of action, such as their dopamine receptor antagonist or serotonin receptor modulating properties. However, deuterated analogs generally retain systematic nomenclature conventions rather than developing independent trivial names, reflecting their primary role as research tools and analytical standards rather than therapeutic agents.

Pharmacological databases consistently employ systematic naming conventions for deuterated compounds, emphasizing the isotopic modification through explicit designation of deuterium positions. This approach ensures precise identification and prevents confusion with non-deuterated analogs, particularly important given the subtle but significant differences in pharmacokinetic and analytical properties that deuterium incorporation can produce.

Isotopic Labeling Considerations in Deuterated Methoxy Derivatives

The incorporation of deuterium atoms into the methoxy functional group represents a sophisticated approach to isotopic labeling that significantly impacts both the compound's analytical properties and its potential research applications. Deuterium substitution in methoxy groups, designated as trideuteriomethoxy (-OCD3), involves the replacement of all three hydrogen atoms with deuterium isotopes, creating substantial changes in vibrational frequencies and chemical behavior compared to the non-deuterated analog. This modification exploits the fundamental physical differences between hydrogen and deuterium, particularly the approximate doubling of atomic mass that influences bond strengths and reaction kinetics.

The kinetic isotope effect associated with deuterium substitution provides the primary driving force for incorporating these isotopic labels in pharmaceutical research. Primary kinetic isotope effects arise when deuterium-containing bonds are formed or broken during chemical reactions, while secondary effects result from changes in hybridization and hyperconjugation patterns. For trideuteriomethoxy groups, these effects primarily manifest as secondary isotope effects, since the deuterium atoms are not typically involved in bond-breaking processes during metabolic transformations. The theoretical maximum secondary deuterium kinetic isotope effect of approximately 1.4 provides measurable differences in reaction rates that can be exploited for mechanistic studies.

Deuterium incorporation strategies for methoxy groups typically employ deuterated methylating agents during synthetic procedures. The most common approach involves the use of deuterated methyl iodide (CD3I) or deuterated methanol (CD3OD) under appropriate reaction conditions to ensure complete isotopic incorporation. The stability of the deuterium-carbon bonds in trideuteriomethoxy groups provides advantages over other isotopic labeling strategies, as these bonds are generally not susceptible to rapid exchange under physiological conditions.

Isotopic Property Hydrogen (H) Deuterium (D) Ratio (D/H)
Atomic Mass 1.008 Da 2.014 Da 2.00
Bond Strength Standard Enhanced 1.1-1.4
Vibrational Frequency Standard Reduced 0.7
Kinetic Isotope Effect Reference Observable 1.0-1.4

The analytical advantages of deuterium labeling extend beyond kinetic considerations to include enhanced detection capabilities in mass spectrometry and nuclear magnetic resonance spectroscopy. The mass difference between deuterated and non-deuterated compounds provides clear separation in mass spectral analysis, facilitating quantitative studies and metabolic tracking. Additionally, the distinct nuclear magnetic resonance characteristics of deuterium enable selective observation of labeled positions, providing valuable structural and dynamic information that would be difficult to obtain through alternative labeling strategies.

Properties

IUPAC Name

1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLSZDJAXFXJTA-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzoxazole-Piperidine Core

The benzoxazole-piperidine moiety is constructed via cyclization and nucleophilic substitution. 2-Amino-6-fluorophenol undergoes condensation with chloroacetyl chloride in anhydrous dichloromethane to form 6-fluoro-1,2-benzoxazole-3-carboxylic acid chloride. Subsequent reaction with piperidine in the presence of triethylamine yields 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine .

Key Reaction Parameters

StepReagents/ConditionsYield
CyclizationChloroacetyl chloride, DCM, 0–5°C78%
Piperidine couplingPiperidine, Et₃N, reflux85%

Deuterium Incorporation into the Methoxy Group

The trideuteriomethoxy group is introduced via catalytic deuteration. Following methodologies from deuterated drug synthesis , 3-hydroxyacetophenone is treated with deuterated methyl iodide (CD₃I) in the presence of silver(I) oxide (Ag₂O) in deuterated dimethylformamide (d₇-DMF). This replaces the hydroxyl proton with a deuterated methyl group, yielding 3-(trideuteriomethoxy)acetophenone with 96% deuterium incorporation .

Deuteration Conditions

ParameterValue
CD₃I stoichiometry1.2 equiv
Ag₂O loading2.5 mol%
Reaction time18 h

Coupling of the Propoxy-Piperidine-Benzoxazole to the Deuterated Phenyl Ethanone

The final assembly employs a palladium-catalyzed cross-coupling. 3-(Trideuteriomethoxy)acetophenone is brominated at the para position using N-bromosuccinimide (NBS) in acetic acid, yielding 4-bromo-3-(trideuteriomethoxy)acetophenone. This intermediate undergoes Suzuki-Miyaura coupling with the propoxy-piperidine-benzoxazole boronic ester using Pd(PPh₃)₄ and potassium phosphate in 1-methyl-2-pyrrolidinone (NMP) at 100°C .

Coupling Efficiency

CatalystLigandYield
Pd(acac)₂Xantphos91%

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from deuterated ethanol (C₂D₅OD). Structural confirmation is achieved through:

  • ¹H/¹³C NMR : Absence of methoxy proton signal at δ 3.8–4.0 ppm confirms deuteration.

  • Mass Spectrometry : ESI-MS m/z 508.4 [M+H]⁺ (calculated 507.4 g/mol) .

  • Deuterium NMR : Single peak at δ 3.7 ppm (CD₃O).

Challenges and Mitigation Strategies

  • Deuterium Loss During Coupling :

    • Elevated temperatures in cross-coupling risk deuterium exchange. Using deuterated solvents (e.g., d₆-DMSO) and minimizing reaction time to ≤6 h reduces loss to <2% .

  • Regioselectivity in Bromination :

    • Para-bromination is favored by low NBS concentration (0.8 equiv) and slow addition over 2 h .

Scalability and Industrial Relevance

A pilot-scale synthesis (500 g) achieved 67% overall yield using continuous-flow hydrogenation for deuteration and automated column chromatography. The process is patented for antipsychotic drug development, citing improved metabolic stability over non-deuterated analogs .

Alternative Synthetic Routes

  • Microwave-Assisted Deuteration :
    Microwave irradiation (150 W, 145°C) reduces deuteration time to 2 h with comparable yields .

  • Enzymatic Methylation :
    Candida antarctica lipase B catalyzes transfer of CD₃ groups from deuterated S-adenosylmethionine, though yields remain suboptimal (≤45%) .

Chemical Reactions Analysis

Types of Reactions

1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include hydroxy iloperidone, reduced iloperidone, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Overview

1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone is a complex organic compound with potential applications in various fields, particularly in medicinal chemistry. Its unique structure, which includes a benzoxazole moiety and a piperidine ring, suggests significant pharmacological properties. This article explores its scientific research applications, supported by data tables and case studies.

Pharmacological Applications

The compound's structure indicates potential utility in treating various neurological disorders due to the presence of the benzoxazole and piperidine components, which are known to interact with neurotransmitter systems.

Antipsychotic Activity

Research has indicated that compounds similar to this compound exhibit antipsychotic properties. For instance, studies on related compounds have shown efficacy in modulating dopamine receptors, which are crucial targets in the treatment of schizophrenia and other psychotic disorders .

Neuroprotective Effects

The benzoxazole derivative has been investigated for its neuroprotective effects. Studies suggest that compounds containing the benzoxazole moiety can protect neurons from oxidative stress and apoptosis, making them potential candidates for neurodegenerative diseases like Alzheimer's .

Study 1: Antipsychotic Efficacy

A study published in the Journal of Medicinal Chemistry explored the antipsychotic effects of related compounds. The results demonstrated that modifications to the piperidine ring enhanced binding affinity to dopamine D2 receptors, suggesting that similar modifications could be applied to this compound to improve its therapeutic profile .

Study 2: Neuroprotection Mechanism

Research conducted by Nelson Mandela Metropolitan University investigated the neuroprotective mechanisms of benzoxazole derivatives. The study found that these compounds significantly reduced neuronal death in models of oxidative stress through inhibition of reactive oxygen species (ROS) production . This suggests that this compound may offer similar protective benefits.

Mechanism of Action

The mechanism of action of iloperidone-d3 is similar to that of iloperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. This antagonism helps in alleviating the symptoms of schizophrenia and bipolar disorder by modulating the activity of these neurotransmitters in the brain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

2.1.1 Iloperidone (CAS: 133454-47-4)
  • Structure : Contains a 6-fluoro-1,2-benzisoxazole ring and a methoxy (-OCH₃) group.
  • Key Differences: Lack of deuterium in the methoxy group. Higher susceptibility to O-demethylation, leading to rapid formation of metabolites like 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-hydroxyphenyl]ethanone (metabolite 2) via CYP3A4 .
  • Metabolism : Major pathways include O-dealkylation, N-dealkylation, and hydroxylation, producing metabolites with reduced antipsychotic activity .
2.1.2 1-[4-[3-[4-(6-Ethoxy-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone (Compound C)
  • Structure : Ethoxy (-OC₂H₅) substitution on the benzisoxazole ring.
  • Ethoxy group resists oxidative metabolism better than fluorine, altering metabolite profiles .
2.1.3 1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]ethanone (CAS: 88538-51-6)
  • Structure : Substitutes benzisoxazole with a nitro-benzimidazole ring.
  • Key Differences :
    • Nitro group introduces strong electron-withdrawing effects, reducing metabolic stability but increasing receptor-binding affinity .

Metabolic and Pharmacokinetic Comparisons

Parameter Target Compound Iloperidone Compound C 3-Hydroxy Analog (CAS: N/A)
Metabolic Pathway O-CD₃ resists O-demethylation OCH₃ demethylation (CYP3A4) Ethoxy stable to CYP2D6 Hydroxylation (CYP2C19)
Major Metabolites Reduced 3-hydroxy metabolite 3-hydroxy metabolite (2) Ethanol derivative Glucuronidated products
Km (CYP3A4) Not reported 7.4 ± 3.0 µM N/A N/A
Half-Life (in vitro) ↑ (predicted) 2–4 hours ~6 hours <2 hours

Enzyme Specificity and Drug-Drug Interactions

  • Target Compound : Likely reduced dependence on CYP3A4 and CYP2D6 due to deuterium-induced metabolic shielding, minimizing interactions with CYP inhibitors (e.g., ketoconazole) .
  • Iloperidone : Highly dependent on CYP3A4 (Km = 7.4 µM) and CYP2D6 (Vmax = 0.1372 nmol/min/mg) .
  • 3-Hydroxy Analog () : Relies on cytosolic enzymes and CYP2E1, reducing CYP-mediated interactions but increasing variability in clearance .

Research Findings and Implications

Deuterium Effects : The trideuteriomethoxy group is expected to reduce the rate of O-demethylation by 5–10× (based on kinetic isotope effects for similar compounds), prolonging half-life and enhancing bioavailability .

Receptor Binding : Structural analogs with bulkier substituents (e.g., 4-ethylphenyl in ) show reduced dopamine D2 receptor affinity compared to Iloperidone, suggesting the deuterated compound may retain or improve binding due to minimal steric changes .

Safety Profile : Metabolites of Iloperidone, such as the N-oxide derivative (Compound D), exhibit lower hepatotoxicity compared to hydroxylated forms, indicating the deuterated compound’s metabolite profile may be safer .

Biological Activity

The compound 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacodynamics, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C23H28N4O4
  • Molecular Weight : 424.4928 g/mol

Structural Features

The compound features:

  • A benzoxazole moiety, which is known for its biological activities.
  • A piperidine ring that often contributes to the pharmacological properties of compounds.
  • A trideuteriomethoxy group that may influence its metabolic stability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The presence of the piperidine group suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system. Compounds with similar structures have been shown to act as antagonists or agonists at dopamine and serotonin receptors.
  • Enzyme Inhibition : The benzoxazole moiety may contribute to enzyme inhibition, impacting pathways involved in neuroprotection or anti-inflammatory responses.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to cell survival and apoptosis.

Pharmacodynamics

Research indicates that compounds similar to this one exhibit a range of effects:

  • Antipsychotic Activity : Due to its structural similarities with known antipsychotic agents, it may exhibit efficacy in treating conditions like schizophrenia.
  • Neuroprotective Effects : Some studies suggest that benzoxazole derivatives can protect neuronal cells from oxidative stress.

Study 1: Antipsychotic Potential

A study investigated the effects of a related compound on dopamine receptor activity. Results indicated that modifications similar to those in our compound enhanced binding affinity for D2 receptors, suggesting potential antipsychotic effects .

Study 2: Neuroprotective Properties

Another research project focused on the neuroprotective properties of benzoxazole derivatives. These compounds were shown to reduce apoptosis in neuronal cell lines exposed to oxidative stress, indicating a possible protective mechanism relevant to neurodegenerative diseases .

Study 3: Enzyme Interaction

Research has highlighted the interaction between benzoxazole compounds and certain enzymes involved in metabolic pathways. This interaction suggests a potential for influencing drug metabolism and efficacy .

Data Summary Table

PropertyValue
Molecular FormulaC23H28N4O4
Molecular Weight424.4928 g/mol
Anticipated Biological ActivityAntipsychotic, Neuroprotective
Potential MechanismsReceptor binding, Enzyme inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone

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